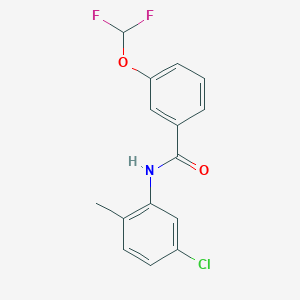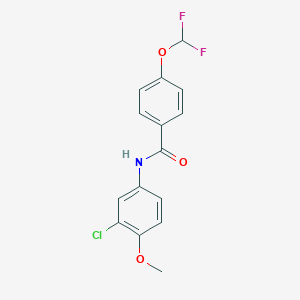![molecular formula C17H14BrF3N2O4 B456177 {5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B456177.png)
{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic molecule with potential applications in various scientific fields. Its structure includes a bromophenoxy group, a furan ring, and a pyrazole moiety, making it a unique and versatile compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multiple steps, including the formation of the bromophenoxy group, the furan ring, and the pyrazole moiety. Common synthetic routes may involve:
Formation of the Bromophenoxy Group: This step can be achieved through the reaction of 4-bromophenol with an appropriate alkylating agent.
Synthesis of the Furan Ring: The furan ring can be synthesized via the cyclization of a suitable precursor, such as a 2-furylmethanol derivative.
Formation of the Pyrazole Moiety: The pyrazole ring can be formed through the reaction of a hydrazine derivative with a suitable diketone or ketoester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
化学反応の分析
Types of Reactions
{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of {5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to exert its effects.
Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, or differentiation.
類似化合物との比較
{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with bromophenoxy, furan, or pyrazole groups.
Uniqueness: The combination of these functional groups in a single molecule provides unique chemical and biological properties.
特性
分子式 |
C17H14BrF3N2O4 |
|---|---|
分子量 |
447.2g/mol |
IUPAC名 |
[5-[(4-bromophenoxy)methyl]furan-2-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H14BrF3N2O4/c1-10-8-16(25,17(19,20)21)23(22-10)15(24)14-7-6-13(27-14)9-26-12-4-2-11(18)3-5-12/h2-7,25H,8-9H2,1H3 |
InChIキー |
OPLXCSDAUOZKDF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Br |
正規SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B456096.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorobenzyl)acetamide](/img/structure/B456098.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-diphenylacrylamide](/img/structure/B456100.png)

![3-[(2-chlorophenoxy)methyl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-4-methoxybenzamide](/img/structure/B456103.png)
![N-ethyl-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B456104.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B456106.png)
![3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE](/img/structure/B456107.png)
![N-[1-(4-tert-butylphenyl)ethyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B456109.png)
![4-chloro-1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B456112.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B456115.png)
![N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE](/img/structure/B456116.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B456117.png)
